

Reproducibility of S1P1 Agonist-Induced Lymphopenia: A Comparative Analysis of CYM5181 and Alternatives

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Compound of Interest

Compound Name: CYM5181

Cat. No.: B1669536

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For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the lymphopenia induced by the sphingosine-1-phosphate receptor 1 (S1P1) agonist **CYM5181** and its more extensively studied successor, CYM-5442, alongside other clinically relevant S1P receptor modulators. Due to the limited publicly available data on **CYM5181**, this guide will utilize data from its chemically optimized version, CYM-5442, as a primary reference point for comparison, a common practice in early-stage drug development analysis.

Lymphopenia, a reduction in the number of circulating lymphocytes, is a hallmark effect of S1P1 receptor agonists. This class of compounds effectively sequesters lymphocytes in secondary lymphoid organs, preventing their egress into the peripheral blood and central nervous system. This mechanism is therapeutically exploited in autoimmune diseases such as multiple sclerosis. Here, we compare the quantitative data, experimental protocols, and underlying signaling pathways of several S1P1 receptor modulators to assess the reproducibility of their lymphopenic effects.

Quantitative Comparison of Lymphopenia Induced by S1P Receptor Modulators

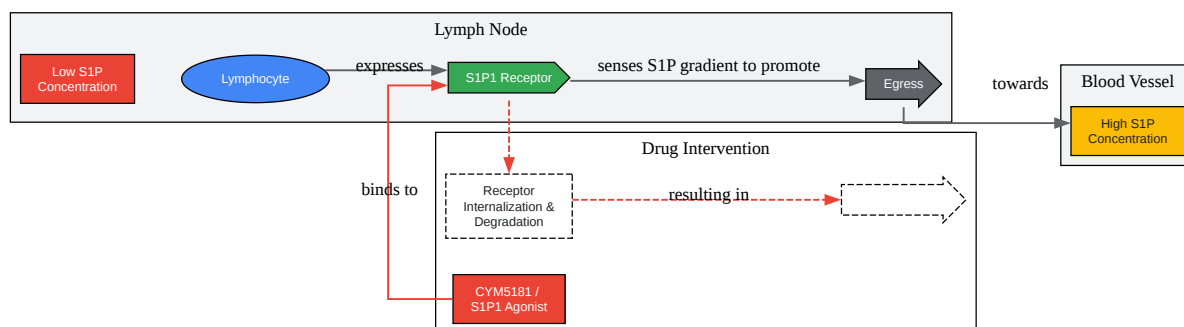
The following table summarizes the quantitative effects of various S1P receptor modulators on peripheral blood lymphocyte counts across different studies. This data provides a basis for comparing the potency and duration of action of these compounds.

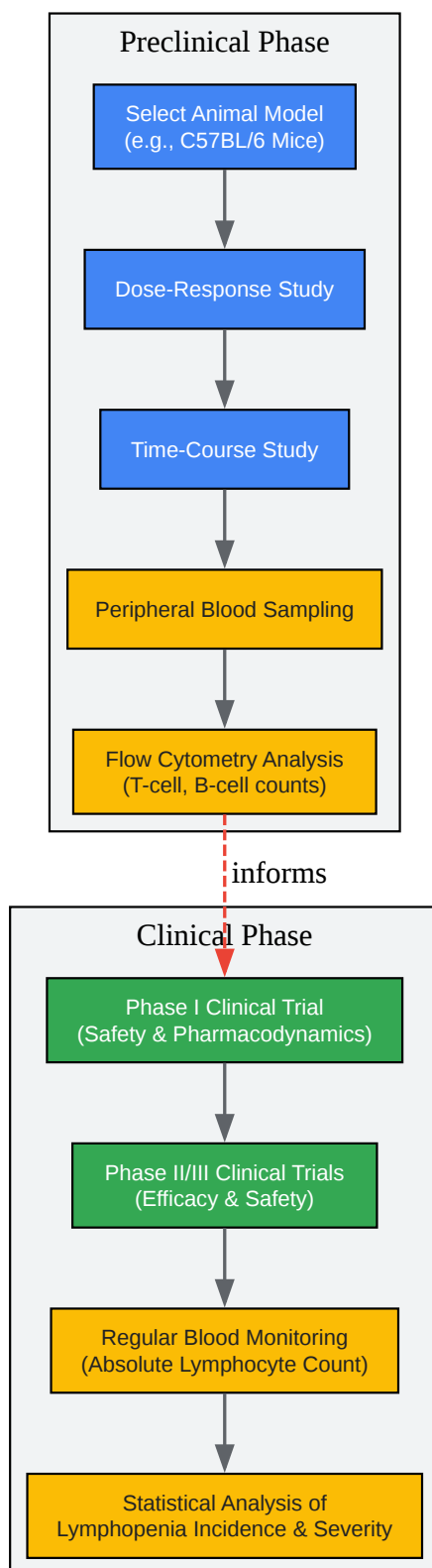
Compound	Species	Dose	Route of Administration	Time Point	% Reduction in Lymphocytes	Reference
CYM-5442	Mouse	10 mg/kg	Intraperitoneal (i.p.)	4 hours	T-cells: ~85%, B-cells: ~65%	[1]
CYM-5442	Mouse	10 mg/kg	i.p.	24 hours	Recovered to pre-treatment levels	[1]
Fingolimod (FTY720)	Mouse	0.2 mg/kg	i.p.	48 hours	Sustained maximal lymphopenia	[1]
Fingolimod (FTY720)	Human	0.5 mg	Oral	6 months	Steady state reduction to ~0.48 GPT/L	[2] [3]
Siponimod	Human	2 mg	Oral	1 month	Grade 4 lymphopenia in 8.5% of patients	
Ozanimod	Human	0.92 mg	Oral	3 months	~45% reduction from baseline	

Ponesimod	Human	20 mg	Oral	24 weeks	~65% reduction from baseline
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Signaling Pathway of S1P1 Receptor-Mediated Lymphopenia

S1P1 receptor agonists induce lymphopenia by functionally antagonizing the natural egress of lymphocytes from secondary lymphoid organs. The binding of an agonist to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, rendering the cell unresponsive to the endogenous S1P gradient that normally guides its exit.





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